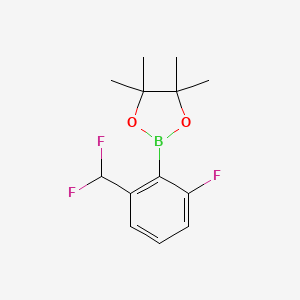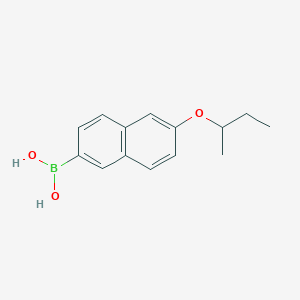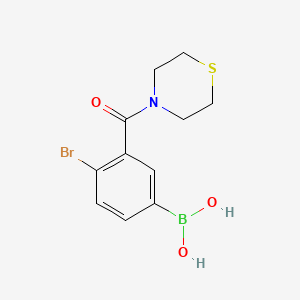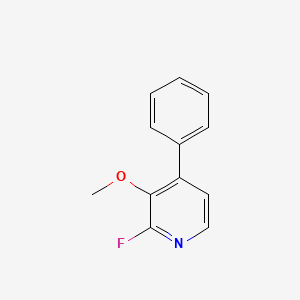
4-Chloroisoquinoline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroisoquinoline-5-carbonitrile is a heterocyclic compound with the molecular formula C10H5ClN2 It is a derivative of isoquinoline, which is a significant structure in many natural alkaloids and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for synthesizing isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale.
化学反应分析
Types of Reactions
4-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, metal catalysts, and oxidizing or reducing agents. For example, the use of palladium catalysts in substitution reactions is well-documented .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学研究应用
4-Chloroisoquinoline-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
作用机制
The mechanism by which 4-Chloroisoquinoline-5-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
4-Chloroisoquinoline: A closely related compound with similar structural features but lacking the carbonitrile group.
1-Chloroisoquinoline-4-carbonitrile: Another isoquinoline derivative with the chloro and carbonitrile groups in different positions.
Uniqueness
4-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable compound for developing new materials and pharmaceutical agents with unique properties.
属性
分子式 |
C10H5ClN2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
4-chloroisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-9-6-13-5-8-3-1-2-7(4-12)10(8)9/h1-3,5-6H |
InChI 键 |
HTSZCVWFXLMTPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=CC(=C2C(=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)

![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)




